Pentafluorophenyl isocyanate

Description

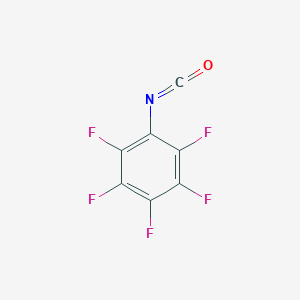

Structure

3D Structure

Propriétés

IUPAC Name |

1,2,3,4,5-pentafluoro-6-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7F5NO/c8-2-3(9)5(11)7(13-1-14)6(12)4(2)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLDBWRLZDBVGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NC1=C(C(=C(C(=C1F)F)F)F)F)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90166583 | |

| Record name | Perfluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1591-95-3 | |

| Record name | Pentafluorophenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1591-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorophenyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001591953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pentafluorophenyl Isocyanate: A Technical Guide to its Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Pentafluorophenyl isocyanate (PFPI) is a highly reactive organic compound with the chemical formula C₆F₅NCO.[1] It is characterized by an isocyanate functional group (-NCO) attached to a pentafluorophenyl ring. This structure makes it a valuable reagent in organic synthesis, polymer chemistry, and bioconjugation. The strong electron-withdrawing nature of the five fluorine atoms on the aromatic ring significantly enhances the electrophilicity of the isocyanate's carbonyl carbon, making it exceptionally reactive towards nucleophiles.[1][2] This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of PFPI, with a focus on its utility in research and development.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₇F₅NO | [2][3][4] |

| Molecular Weight | 209.07 g/mol | [2][3][4] |

| CAS Number | 1591-95-3 | [2][3][5] |

| Appearance | Colorless to light yellow liquid | [1][2][5] |

| Melting Point | 36 °C | [2][5] |

| Boiling Point | 52 °C at 2-3 mmHg (lit.) | [3][4][5] |

| Density | 1.6 g/cm³ at 25 °C (lit.) | [3][4][5] |

| Refractive Index (n20/D) | 1.449 (lit.) | [3][4] |

| Flash Point | 110 °C (230 °F) - closed cup | [3][5][6] |

| Storage Temperature | 2-8°C | [3][4] |

Reactivity and Mechanisms

The high reactivity of PFPI is its most defining characteristic, stemming from the electron-withdrawing pentafluorophenyl group which makes the isocyanate carbon highly electrophilic.[1] This facilitates rapid reactions with a wide range of nucleophiles, typically without the need for catalysts.[1]

Nucleophilic Addition Reactions

PFPI readily undergoes nucleophilic addition. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon of the isocyanate group, forming a tetrahedral intermediate, followed by proton transfer to yield the final stable product.[1]

// Nodes PFPI [label="Pentafluorophenyl\nIsocyanate (PFPI)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; Nucleophile [label="Nucleophile\n(e.g., R-NH₂, R-OH)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; Intermediate [label="Tetrahedral\nIntermediate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; Product [label="Stable Adduct\n(Urea or Carbamate)", fillcolor="#34A853", fontcolor="#FFFFFF", color="#202124"];

// Edges PFPI -> Intermediate [label=" Nucleophilic Attack ", color="#EA4335"]; Nucleophile -> Intermediate [color="#EA4335", dir=none]; Intermediate -> Product [label=" Proton Transfer ", color="#4285F4"];

// Invisible nodes for alignment {rank=same; PFPI; Nucleophile;} }

Figure 1. General mechanism for the nucleophilic addition to PFPI.

-

Reaction with Amines: Primary and secondary amines attack PFPI to form stable substituted urea (B33335) linkages. This reaction is highly efficient and is a cornerstone of its use in bioconjugation and polymer science.[1][2]

-

Reaction with Alcohols: Alcohols react with PFPI to yield carbamate (B1207046) derivatives.[1] This reaction allows for the modification of hydroxyl-functionalized polymers and molecules. The electron-withdrawing nature of the pentafluorophenyl group allows this reaction to proceed rapidly, often at room temperature.[1]

-

Reaction with Water: Like other isocyanates, PFPI can react with water. This is an important consideration for storage and handling, as moisture can lead to decomposition.[5][7] The reaction initially forms an unstable carbamic acid, which then decomposes to a pentafluoroaniline and carbon dioxide.

// Edges PFPI -> Urea [label="+ Amine", color="#EA4335", lhead=cluster_products, ltail=cluster_reactants]; PFPI -> Carbamate [label="+ Alcohol", color="#4285F4", lhead=cluster_products, ltail=cluster_reactants]; }

Figure 2. Core reactions of PFPI with amine and alcohol nucleophiles.

Applications in Research and Drug Development

The unique reactivity of PFPI makes it a versatile tool in several scientific domains.

-

Bioconjugation and Drug Delivery: PFPI is used to link molecules to proteins, peptides, or other biomolecules that have accessible primary amine groups (e.g., lysine (B10760008) residues). This is fundamental in creating antibody-drug conjugates (ADCs), functionalizing polymers for drug delivery systems, and immobilizing proteins on surfaces.[1] For instance, it can be used to prepare pentafluorophenyl end-capped poly(ethylene glycol) (PF-PEG-PF), a compound used in materials science and drug delivery.[3][8]

-

Pharmaceutical and Agrochemical Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[2] The pentafluorophenylcarbamoyl moiety can be introduced to enhance the biological activity of target molecules.[1] It has been used to create derivatives of quinine (B1679958) and in the development of ureidobenzenesulfonamides with potential antimetastatic activity.[1][9]

-

Polymer Chemistry and Materials Science: PFPI is used to modify polymers to enhance properties such as thermal stability and chemical resistance.[2] Reacting wood polymers with PFPI, for example, can make them resistant to fungal attack by forming stable carbamate bonds.[6][8] It is also explored as an electrolyte additive in lithium-ion batteries to improve performance.[1]

Experimental Protocols

Protocol 1: General Procedure for Protein Modification with PFPI

This protocol outlines a general method for conjugating PFPI to a protein via primary amine groups (e.g., lysine side chains). Note: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

// Nodes start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", color="#5F6368"]; prep_protein [label="1. Prepare Protein Solution\n(e.g., 1-5 mg/mL in amine-free buffer,\npH 7.5-8.5, like PBS)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; prep_pfpi [label="2. Prepare PFPI Stock Solution\n(e.g., 10-20 mg/mL in anhydrous\nDMF or DMSO)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; react [label="3. Initiate Reaction\nAdd 5-20 fold molar excess of PFPI\nstock solution to the protein solution dropwise.", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#202124"]; incubate [label="4. Incubate\n1-2 hours at room temperature with gentle mixing.", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#202124"]; purify [label="5. Purify Conjugate\nRemove unreacted PFPI via size-exclusion\nchromatography or dialysis against PBS.", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; end [label="End: Characterize Conjugate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", color="#202124"];

// Edges start -> prep_protein; prep_protein -> prep_pfpi; prep_pfpi -> react; react -> incubate; incubate -> purify; purify -> end; }

Figure 3. Workflow for protein conjugation using PFPI.

Methodology:

-

Protein Preparation: Dissolve the protein (e.g., antibody) in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.5-8.5 to ensure the target lysine residues are deprotonated and nucleophilic. The concentration is typically 1-5 mg/mL.

-

PFPI Solution Preparation: Immediately before use, prepare a stock solution of PFPI in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the PFPI solution to the protein solution while gently stirring. The optimal ratio should be determined empirically for each specific application.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[10]

-

Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine (e.g., Tris or glycine (B1666218) buffer) to a final concentration of 50-100 mM to consume any unreacted PFPI.

-

Purification: Remove unreacted PFPI and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer like PBS.[10]

-

Characterization: The resulting protein conjugate can be characterized by techniques such as mass spectrometry to determine the degree of labeling.

Protocol 2: Synthesis of this compound

PFPI can be synthesized from pentafluorophenol (B44920) and a phosgene (B1210022) equivalent.[1] This process is hazardous and must be conducted by trained personnel with appropriate safety measures.

Methodology:

-

Reactant Preparation: A solution of pentafluorophenol is prepared in a suitable anhydrous solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen or argon).

-

Phosgenation: A phosgene equivalent, such as triphosgene, is added to the solution. The reaction is typically carried out at an elevated temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as infrared (IR) spectroscopy, watching for the appearance of the characteristic isocyanate peak (~2250-2270 cm⁻¹).

-

Workup and Isolation: Upon completion, the reaction mixture is cooled. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.[3]

Safety and Handling

This compound is a hazardous chemical and requires careful handling.

-

Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin.[3][6] It is classified as an acute toxicant.[4][6]

-

Irritation: It causes skin and eye irritation and may cause respiratory irritation.[5][6]

-

Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled (respiratory sensitizer) and may cause an allergic skin reaction.[3][6]

-

Handling: Work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6]

-

Storage: Store in a tightly sealed container in a cool, dry place at 2-8°C.[3][4] It is sensitive to moisture; avoid contact with water.[5]

-

Incompatible Materials: Avoid strong oxidizing agents, acids, bases, alcohols, and amines (unless part of a controlled reaction).[5][11]

References

- 1. Buy this compound | 1591-95-3 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound 97 1591-95-3 [sigmaaldrich.com]

- 4. This compound 97 1591-95-3 [sigmaaldrich.com]

- 5. This compound 97 - Safety Data Sheet [chemicalbook.com]

- 6. This compound 97 1591-95-3 [sigmaaldrich.com]

- 7. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. cenmed.com [cenmed.com]

- 9. This compound 97 | 1591-95-3 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

Pentafluorophenyl Isocyanate: A Technical Guide for Advanced Chemical Synthesis

CAS Number: 1591-95-3

This technical guide provides an in-depth overview of pentafluorophenyl isocyanate (PFPI), a highly reactive and versatile chemical reagent. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, synthesis, and key applications, with a focus on bioconjugation and polymer chemistry.

Core Properties and Specifications

This compound is a colorless liquid or low-melting solid characterized by a highly electrophilic isocyanate group.[1] The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring significantly enhances the reactivity of the isocyanate moiety, making it a superior reagent for various chemical transformations.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1591-95-3 | [2][4][5] |

| Molecular Formula | C₇F₅NO | [2][4] |

| Molecular Weight | 209.07 g/mol | [2][4] |

| Appearance | Clear, light yellow liquid or solid | [1][2] |

| Melting Point | 36 °C | [2] |

| Boiling Point | 52 °C at 2 mmHg (3 hPa) | [1][4] |

| Density | 1.6 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.449 | [4] |

| Storage Temperature | 2-8°C | [4] |

Synthesis of this compound

The primary industrial synthesis of aryl isocyanates involves the reaction of a primary amine with phosgene (B1210022) or a phosgene equivalent, such as diphosgene or triphosgene (B27547).[2][4] Triphosgene is often preferred as it is a solid and therefore safer to handle than gaseous phosgene. The synthesis of this compound proceeds via the reaction of 2,3,4,5,6-pentafluoroaniline (B1217426) with triphosgene in an inert solvent.

Experimental Protocol: Synthesis from Pentafluoroaniline and Triphosgene

This protocol is a representative procedure adapted from general methods for aryl isocyanate synthesis.[2][4][5]

Materials:

-

2,3,4,5,6-Pentafluoroaniline

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et₃N)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve triphosgene (0.33 to 0.5 equivalents relative to the amine) in anhydrous DCM in a reaction vessel equipped with a dropping funnel and a magnetic stirrer.

-

In a separate flask, prepare a solution of 2,3,4,5,6-pentafluoroaniline (1 equivalent) in anhydrous DCM.

-

Add the pentafluoroaniline solution dropwise to the stirred triphosgene solution at room temperature or below (e.g., 0 °C).

-

After the addition is complete, cool the reaction mixture (temperatures from -35 °C to 0 °C have been reported for similar reactions) and add triethylamine (2.2 equivalents) dropwise, ensuring the temperature remains low.[4]

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2 to 6 hours.[2]

-

Monitor the reaction for the formation of the isocyanate by Infrared (IR) spectroscopy, looking for the characteristic strong absorption band around 2250-2275 cm⁻¹.[2]

-

Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield pure this compound.[4]

Alternative phosgene-free synthetic routes to isocyanates include the Curtius rearrangement of acyl azides and the Lossen rearrangement of hydroxamic acids.[6][7][8]

Reactivity and Applications

The primary reactivity of this compound is the nucleophilic addition to the isocyanate carbon, which readily reacts with primary and secondary amines to form stable urea (B33335) derivatives and with alcohols to form carbamates.[2] This high reactivity is leveraged in several fields, particularly in bioconjugation and polymer science.

Bioconjugation and Drug Development

This compound serves as a key reagent for modifying biomolecules containing primary or secondary amine groups, such as proteins, peptides, and amino-functionalized surfaces.[3][9] The resulting pentafluorophenyl-carbamoyl linkage is stable, making this a robust method for bioconjugation. In drug development, it can be used to link small molecules to larger biologics or to prepare derivatives of bioactive compounds.[3]

Experimental Protocol: General Reaction with a Primary Amine

This protocol outlines a general procedure for the reaction of this compound with an amine-containing molecule.

Materials:

-

This compound

-

Amine-containing substrate

-

Anhydrous, aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran, or Dimethylformamide)

Procedure:

-

Dissolve the amine-containing substrate (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

-

Add this compound (1 to 1.1 equivalents) to the solution. The addition can be done neat or as a solution in the same solvent.

-

Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reaction times can range from 30 minutes to a few hours, depending on the nucleophilicity of the amine.

-

Upon completion, the solvent can be removed, and the resulting urea product purified by standard techniques such as crystallization or column chromatography.

Polymer Chemistry and Materials Science

In polymer chemistry, this compound is used to functionalize polymer backbones and to create end-capped polymers with unique properties.[3] For example, it is used in the preparation of pentafluorophenyl end-capped poly(ethylene glycol) (PF-PEG-PF).[3] The high fluorine content imparted by the pentafluorophenyl group can enhance thermal stability and hydrophobicity of the resulting materials.[3] These modified polymers have applications in drug delivery, coatings, and the development of advanced materials.[2][3]

References

- 1. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What Is Lossen Rearrangement? [unacademy.com]

- 8. Lossen rearrangement - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

The Versatility of Pentafluorophenyl Isocyanate and Its Derivatives: An In-depth Technical Guide for Researchers

For Immediate Release

[City, State] – December 23, 2025 – In the intricate landscape of scientific research, particularly in drug development and diagnostics, the choice of chemical reagents is paramount to success. Among the plethora of available compounds, pentafluorophenyl isocyanate (PFPI) and its derivatives, notably pentafluorophenyl (PFP) esters, have emerged as powerful and versatile tools. This technical guide provides an in-depth exploration of the applications of this compound, focusing on its utility in bioconjugation, peptide synthesis, and surface functionalization. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this class of reagents.

Core Principles: The Chemistry of this compound and PFP Esters

This compound is an organic compound featuring a highly reactive isocyanate group (-N=C=O) attached to a pentafluorophenyl ring.[1] The strong electron-withdrawing nature of the five fluorine atoms on the aromatic ring significantly enhances the electrophilicity of the isocyanate carbon, making it highly susceptible to nucleophilic attack.[2] This inherent reactivity is central to its utility in forming stable covalent bonds with a variety of nucleophiles.

A key application of this chemistry is in the formation of PFP esters, which are themselves highly efficient acylating agents.[3][4] PFP esters are synthesized from a carboxylic acid and pentafluorophenol (B44920) and are widely used for amine-reactive crosslinking.[3] The pentafluorophenyl group acts as an excellent leaving group, facilitating the rapid and efficient formation of stable amide bonds with primary and secondary amines.[3][4]

Key Applications of this compound and Its Derivatives

The unique chemical properties of PFPI and PFP esters have led to their widespread adoption in several key areas of research and development:

-

Bioconjugation and Drug Delivery: PFPI and PFP esters are instrumental in the covalent linkage of molecules to proteins, peptides, and other biomolecules.[4] This is a cornerstone of creating antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody for targeted cancer therapy.[5][6] They are also used to modify drug delivery vehicles, such as poly(ethylene glycol) (PEG), to enhance their therapeutic properties.

-

Peptide Synthesis: PFP esters of amino acids are valuable reagents in solid-phase peptide synthesis (SPPS).[4] Their high reactivity leads to faster and more efficient peptide bond formation, which is particularly advantageous for the synthesis of complex or sterically hindered peptides.

-

Surface Functionalization: The reactivity of PFPI allows for the modification of surfaces to introduce specific functionalities. This is critical in the development of biosensors, where the immobilization of biorecognition elements (e.g., antibodies, enzymes) on a sensor surface is essential for detecting target analytes.[7]

-

Polymer and Materials Science: PFPI is used to modify polymers, enhancing their thermal stability and chemical resistance.[1] This has applications in the development of advanced materials for various industries.

Quantitative Data Presentation: PFP Esters vs. NHS Esters

A significant advantage of PFP esters in bioconjugation is their superior performance compared to the traditionally used N-hydroxysuccinimide (NHS) esters.[1][8][9] This is primarily due to the enhanced hydrolytic stability of PFP esters in aqueous environments, which leads to higher reaction efficiencies and more reproducible results.[1][9]

| Parameter | Pentafluorophenyl (PFP) Ester | N-Hydroxysuccinimide (NHS) Ester |

| General Hydrolytic Stability | Significantly more stable in aqueous solutions; one study reported a PFP ester to be approximately 6-fold more stable than its NHS counterpart in aqueous acetonitrile.[1][10] | Prone to rapid hydrolysis, especially at pH > 8.[9] |

| Half-life at pH 7.0 (0°C) | Significantly longer than NHS esters (qualitative).[9] | 4-5 hours.[9] |

| Half-life at pH 8.0 (Room Temp) | Significantly longer than NHS esters (qualitative).[9] | Approximately 1 hour.[10] |

| Half-life at pH 8.6 (4°C) | Significantly longer than NHS esters (qualitative).[9] | 10 minutes.[9] |

| Optimal Reaction pH | 7.0 - 9.0.[9] | 7.2 - 8.5.[9] |

| Reaction Kinetics (Aminolysis) | High, with a better balance of reactivity and stability leading to higher overall yields.[9] | Very high, but competes with rapid hydrolysis, which can lower overall yields.[9] |

| Byproduct Interference | The byproduct, pentafluorophenol (PFP-OH), is reported to be less nucleophilic and less likely to interfere with the conjugation reaction compared to NHS.[9] | The byproduct, N-hydroxysuccinimide (NHS), can be nucleophilic and potentially interfere with the reaction. |

| Application | Reagents | Reported Yield |

| Peptide Conjugation | Mixed pentafluorophenyl and ortho-fluorophenyl esters with a peptide. | 84%.[4] |

| Solution Phase Peptide Coupling | O-(4-tetrafluoropyridyl)-serine with Boc-Ala-OH. | 78% (overall yield for two steps).[4] |

| Tripeptide Synthesis | Boc/benzyl ester protected serine derivative coupled with Boc-Ala-OH. | 90% (overall yield).[4] |

| Amidation of Porphyrin-NHS ester | Porphyrin-NHS ester with an amino-PEG reagent at pH 9.0. | 80-92%.[11] |

Experimental Protocols

Protocol 1: General Protein Labeling with a Pentafluorophenyl (PFP) Ester

This protocol outlines a general procedure for labeling a protein with a PFP ester-activated molecule (e.g., a fluorescent dye, biotin, or a small molecule drug).

Materials:

-

Protein solution (1-10 mg/mL in an amine-free buffer such as PBS, pH 7.2-8.5).

-

PFP ester labeling reagent.

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine).

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

Procedure:

-

Prepare the Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

-

Prepare the PFP Ester Solution: Immediately before use, dissolve the PFP ester in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10-50 mM). Do not prepare stock solutions for long-term storage as PFP esters are moisture-sensitive.[3]

-

Initiate the Conjugation Reaction: While gently vortexing, add a 5- to 20-fold molar excess of the PFP ester stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein and label.[3]

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[12]

-

Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted PFP ester.[12] Incubate for 30 minutes at room temperature.[12]

-

Purification: Remove unreacted PFP ester and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).[12]

-

Characterization: Determine the degree of labeling (DOL) using an appropriate method, such as UV-Vis spectrophotometry (for chromophoric labels) or mass spectrometry.

Protocol 2: Synthesis of a Maleimide-Functionalized ADC Linker using a PFP Ester

This protocol describes the synthesis of a maleimide-functionalized linker, a common component in antibody-drug conjugates, using a PFP ester.

Materials:

-

NH2-PEG4-Glu-Gly-Cit-PABC-MMAE (or a similar amine-containing payload-linker precursor).

-

3-maleimidopropionic acid Pfp ester.

-

Dry N,N-Dimethylformamide (DMF).

-

N,N-Diisopropylethylamine (DIPEA).

-

Thin-layer chromatography (TLC) supplies for reaction monitoring.

Procedure:

-

Dissolve the Amine Precursor: Dissolve the crude NH2-PEG4-Glu-Gly-Cit-PABC-MMAE in dry DMF.

-

Add Base: Add 2 equivalents of DIPEA to the solution.

-

Add PFP Ester: Add a solution of 3-maleimidopropionic acid Pfp ester (4 equivalents) in dry DMF to the reaction mixture.

-

Reaction: Agitate the reaction mixture on an orbital shaker at room temperature for 30 minutes.

-

Monitor Progress: Monitor the reaction for the full conversion of the starting amine by TLC.

-

Purification: Upon completion, purify the desired maleimide-functionalized linker-payload conjugate using an appropriate chromatographic method.

Protocol 3: Surface Functionalization of a Biosensor with this compound for Protein Immobilization (Conceptual Protocol)

This protocol provides a conceptual framework for the functionalization of a silica-based biosensor surface with PFPI to enable covalent immobilization of proteins. This is based on established principles of surface chemistry.

Materials:

-

Silica-based biosensor chip (e.g., silicon nitride or silicon dioxide surface).

-

Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED ).

-

(3-Aminopropyl)triethoxysilane (APTES).

-

Anhydrous toluene (B28343) or a similar aprotic solvent.

-

This compound (PFPI).

-

Anhydrous aprotic solvent (e.g., DMF or acetonitrile).

-

Protein solution for immobilization (in an appropriate buffer, e.g., PBS pH 7.4).

-

Blocking solution (e.g., 1% BSA in PBS).

Procedure:

-

Surface Cleaning and Hydroxylation: Carefully treat the biosensor surface with Piranha solution for 10-15 minutes to clean and introduce hydroxyl groups. Rinse thoroughly with deionized water and dry under a stream of nitrogen.

-

Silanization to Introduce Amine Groups: Immerse the cleaned and hydroxylated surface in a solution of APTES in anhydrous toluene (e.g., 1-5% v/v) for 1-2 hours at room temperature. This will create a layer of amine-terminated silane (B1218182) on the surface.

-

Washing: Rinse the surface sequentially with toluene, ethanol, and deionized water to remove excess APTES. Cure the silane layer by baking at 110°C for 30 minutes.

-

Activation with PFPI: Immerse the amine-functionalized surface in a solution of PFPI in an anhydrous aprotic solvent (e.g., 1-10 mM) for 1-2 hours at room temperature. This reaction forms a stable urea (B33335) linkage, presenting a pentafluorophenyl-activated surface.

-

Washing: Rinse the surface with the anhydrous solvent to remove unreacted PFPI.

-

Protein Immobilization: Immediately apply the protein solution to the activated surface and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber. The primary amine groups on the protein (e.g., lysine (B10760008) residues) will react with the activated surface to form stable covalent bonds.

-

Blocking: Wash the surface with buffer to remove unbound protein. Then, incubate the surface with a blocking solution for 1 hour to block any remaining reactive sites and minimize non-specific binding.

-

Final Wash: Rinse the surface with buffer and deionized water. The biosensor is now functionalized and ready for use.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Reaction mechanism of a PFP ester with a primary amine.

Caption: Experimental workflow for protein conjugation using a PFP ester.

Caption: Logical relationship of PFP ester advantages and outcomes.

Conclusion

This compound and its derivatives, particularly PFP esters, represent a superior class of reagents for a wide range of applications in research and drug development. Their enhanced stability and reactivity translate into more efficient and reliable outcomes in bioconjugation, peptide synthesis, and surface functionalization. For scientists and researchers aiming to optimize their protocols and achieve high-quality results, the adoption of PFPI and PFP ester chemistry offers a significant advantage. This technical guide serves as a comprehensive resource to facilitate a deeper understanding and practical application of this powerful technology.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

Pentafluorophenyl isocyanate reactivity with primary amines

An In-depth Technical Guide to the Reactivity of Pentafluorophenyl Isocyanate with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (PFPI) is a highly reactive aromatic isocyanate that serves as a valuable reagent in organic synthesis and bioconjugation. The presence of five fluorine atoms on the phenyl ring significantly influences the reactivity of the isocyanate functional group, making it a potent electrophile. This technical guide provides a comprehensive overview of the reactivity of this compound with primary amines, focusing on the core principles of the reaction, factors influencing its rate, and practical experimental considerations.

The reaction between this compound and a primary amine results in the formation of a highly stable N,N'-disubstituted urea (B33335) linkage. This chemistry is fundamental in the synthesis of various small molecules, polymers, and bioconjugates. The high reactivity of PFPI allows for rapid and efficient reactions under mild conditions.[1]

Core Principles: The Chemistry of this compound

The key to the pronounced reactivity of this compound lies in the strong electron-withdrawing nature of the pentafluorophenyl group. This inductive effect makes the carbonyl carbon of the isocyanate group highly electrophilic and, therefore, extremely susceptible to nucleophilic attack by a primary amine.

The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in the formation of a stable urea derivative. The reaction is typically very fast and often does not require catalysis.[2][3]

Factors Influencing Reactivity

Several factors govern the rate and efficiency of the reaction between this compound and primary amines:

-

Nucleophilicity of the Amine: The nature of the primary amine is a critical factor. Aliphatic primary amines are generally more nucleophilic than aromatic primary amines, leading to significantly faster reaction rates.[2]

-

Steric Hindrance: Steric bulk on either the primary amine or the isocyanate can hinder the approach of the nucleophile to the electrophilic center, thereby slowing down the reaction rate.

-

Solvent: The choice of solvent can influence the reaction rate. Aprotic solvents, such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) (MeCN), are commonly used.[4][5]

-

Temperature: The reaction is typically rapid at room temperature.[1] For highly exothermic reactions, cooling the reaction mixture (e.g., to 0 °C) may be necessary to control the reaction rate and minimize side products.[4]

-

Presence of Water: Isocyanates can react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This newly formed amine can then react with another isocyanate molecule to form a symmetrical urea. Therefore, anhydrous conditions are generally preferred to avoid side reactions and ensure the desired product is obtained in high yield.[6]

Data Presentation

Table 1: Relative Reactivity of Isocyanates with Various Functional Groups

| Functional Group | Relative Reaction Rate |

| Primary Aliphatic Amine | Very High |

| Secondary Aliphatic Amine | High |

| Aromatic Amine | Moderate |

| Primary Alcohol | Low |

| Water | Low |

| Phenol | Very Low |

This table provides a qualitative comparison of reaction rates. The reaction with primary aliphatic amines is exceptionally fast.[2][6]

Table 2: General Reaction Conditions for the Synthesis of Ureas from this compound and Primary Amines

| Parameter | Condition | Notes |

| Solvent | Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | Ensure the solvent is dry to prevent hydrolysis of the isocyanate. |

| Temperature | 0 °C to Room Temperature | For highly reactive amines, starting at 0 °C is recommended. |

| Stoichiometry | 1.0 - 1.1 equivalents of this compound per equivalent of amine | A slight excess of the isocyanate can be used to ensure complete consumption of the amine. |

| Reaction Time | Typically 2-4 hours | Reaction progress should be monitored by an appropriate technique (e.g., TLC, LC-MS). |

| Atmosphere | Inert (e.g., Nitrogen or Argon) | Recommended to prevent side reactions with atmospheric moisture. |

Experimental Protocols

The following is a general protocol for the synthesis of a N,N'-disubstituted urea from this compound and a primary amine. This protocol can be adapted based on the specific properties of the starting materials.

Materials:

-

This compound

-

Primary amine

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

Procedure:

-

Preparation of the Amine Solution: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in anhydrous DCM.[4]

-

Cooling: Cool the solution to 0 °C using an ice bath.[4]

-

Addition of this compound: Slowly add this compound (1.05 equivalents) dropwise to the stirred amine solution.[4] The isocyanate can be added as a solution in anhydrous DCM.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[4]

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

-

Work-up and Purification: Upon completion, the product may precipitate from the solution and can be collected by filtration.[4] If the product is soluble, the solvent can be removed under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel or by recrystallization.[4]

Mandatory Visualization

Conclusion

This compound is a highly electrophilic reagent that reacts rapidly and efficiently with primary amines to form stable urea linkages. The strong electron-withdrawing nature of the pentafluorophenyl group is the primary driver for this high reactivity. Understanding the factors that influence the reaction, such as the nucleophilicity of the amine and the need for anhydrous conditions, is crucial for successful synthesis. The provided general protocol and workflows serve as a valuable starting point for researchers and drug development professionals in the application of this compound chemistry.

References

Pentafluorophenyl Isocyanate: An In-depth Technical Guide to its Electrophilicity and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentafluorophenyl isocyanate (PFPI) is a highly reactive electrophile widely utilized in organic synthesis, polymer chemistry, and bioconjugation. Its exceptional reactivity stems from the strong electron-withdrawing nature of the pentafluorophenyl group, which significantly enhances the electrophilicity of the isocyanate carbon. This technical guide provides a comprehensive analysis of the electrophilicity of PFPI, detailing its reactivity with various nucleophiles, reaction mechanisms, and comparative reactivity with other isocyanates. Detailed experimental protocols for key reactions and methods for monitoring their progress are also presented.

The Core of Reactivity: Understanding the Electrophilicity of this compound

The isocyanate functional group (-N=C=O) is inherently electrophilic due to the polarization of the N=C and C=O double bonds, resulting in a partial positive charge on the central carbon atom. In this compound, this electrophilicity is dramatically amplified by the presence of five fluorine atoms on the aromatic ring.[1]

Fluorine is the most electronegative element, and its strong inductive electron-withdrawing effect (-I effect) pulls electron density away from the phenyl ring. This, in turn, withdraws electron density from the isocyanate group, further increasing the partial positive charge on the carbonyl carbon and making it exceptionally susceptible to nucleophilic attack.[1]

Comparison with Other Isocyanates

The electrophilicity of PFPI is significantly greater than that of other aryl isocyanates, such as phenyl isocyanate, and aliphatic isocyanates. This heightened reactivity can be qualitatively understood by considering the electronic effects of the substituents on the isocyanate nitrogen.

| Isocyanate | Substituent Effect | Relative Electrophilicity |

| This compound | Strong -I effect of C₆F₅ | Very High |

| Phenyl Isocyanate | -I and +M effect of C₆H₅ | Moderate |

| Alkyl Isocyanates | +I effect of alkyl group | Low |

This table provides a qualitative comparison of the electrophilicity of different isocyanates based on the electronic effects of their substituents.

Reaction Mechanisms with Nucleophiles

This compound readily reacts with a wide range of nucleophiles, including primary and secondary amines, alcohols, and thiols. The general mechanism involves the nucleophilic attack on the electrophilic carbonyl carbon of the isocyanate group.

Reaction with Amines

The reaction of PFPI with primary and secondary amines is extremely rapid and typically proceeds without the need for a catalyst to form substituted ureas.

Caption: Reaction of PFPI with a primary amine to form a substituted urea.

Reaction with Alcohols

PFPI reacts with alcohols to form carbamates (urethanes). This reaction is generally slower than the reaction with amines and may be catalyzed by bases or organometallic compounds.

Caption: Reaction of PFPI with an alcohol to form a carbamate.

Reaction with Thiols

The reaction of PFPI with thiols yields thiocarbamates. This reaction is typically slower than the reaction with alcohols and often requires a catalyst.

References

An In-depth Technical Guide to the Structure of Pentafluorophenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular structure of pentafluorophenyl isocyanate (PFPI), a highly reactive reagent widely used in organic synthesis, polymer science, and bioconjugation. Its unique properties, stemming from the heavily fluorinated aromatic ring, make it a valuable tool for creating stable carbamates and ureas.

Core Molecular Structure & Properties

This compound is characterized by an isocyanate functional group (-N=C=O) attached to a pentafluorophenyl ring. The five electron-withdrawing fluorine atoms significantly influence the electronic properties and reactivity of the molecule, particularly enhancing the electrophilicity of the isocyanate carbon.[1]

A summary of its key molecular properties is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | C₇F₅NO | |

| Molecular Weight | 209.07 g/mol | |

| CAS Number | 1591-95-3 | |

| Appearance | Colorless to pale yellow liquid | |

| Density | 1.6 g/mL at 25 °C | [2] |

| Boiling Point | 52 °C at 2 mmHg | [2] |

| Refractive Index | n20/D 1.449 | [2] |

| SMILES | O=C=NC1=C(F)C(F)=C(F)C(F)=C1F | [3] |

| InChIKey | QXLDBWRLZDBVGF-UHFFFAOYSA-N | [3] |

Molecular Geometry

As of this writing, a definitive X-ray crystal structure for this compound has not been reported in publicly accessible databases. Therefore, the bond lengths and angles presented in Table 2 are estimations derived from computational models and data from analogous structures, such as hexafluorobenzene (B1203771) and phenyl isocyanate. These values provide a reliable approximation of the molecule's geometry.

| Parameter | Bond/Angle | Estimated Value | Basis of Estimation |

| Bond Lengths | C-F (aromatic) | ~1.33 Å | Averaged from fluorobenzene (B45895) derivatives |

| C-C (aromatic) | ~1.39 Å | Standard aromatic C-C bond | |

| C-N (isocyanate) | ~1.35 Å | Similar to phenyl isocyanate | |

| N=C (isocyanate) | ~1.20 Å | Similar to phenyl isocyanate | |

| C=O (isocyanate) | ~1.17 Å | Similar to phenyl isocyanate | |

| Bond Angles | C-C-C (aromatic) | ~120° | Ideal sp² hybridization in a benzene (B151609) ring |

| C-N=C | ~135° | Similar to phenyl isocyanate | |

| N=C=O | ~173° | Nearly linear geometry of isocyanate |

Spectroscopic Characterization

The structure of this compound is typically confirmed using a combination of spectroscopic techniques. The expected data from these methods are summarized in Table 3.

| Technique | Key Feature | Expected Observation |

| Infrared (IR) | -N=C=O Asymmetric Stretch | Strong, sharp absorbance band around 2270-2280 cm⁻¹ |

| ¹⁹F NMR | Fluorine Environments | Three distinct signals for ortho-, meta-, and para-fluorines |

| ¹³C NMR | Carbon Environments | Signals for aromatic carbons (C-F, C-N) and isocyanate carbon |

| Mass Spec. (MS) | Molecular Ion Peak | [M]⁺ at m/z = 209.00 |

The most prominent feature in the IR spectrum of PFPI is the very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This peak is highly characteristic and serves as a primary diagnostic tool for identifying the functional group.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~2275 | -N=C=O Asymmetric Stretch | Very Strong, Sharp |

| ~1520 | C=C Aromatic Ring Stretch | Medium-Strong |

| ~1000-1200 | C-F Stretch | Strong |

NMR spectroscopy, particularly ¹⁹F and ¹³C NMR, is essential for confirming the structure of the pentafluorophenyl ring.

-

¹⁹F NMR : Due to the symmetry of the C₆F₅ group, three distinct fluorine environments are expected: two ortho-fluorines, two meta-fluorines, and one para-fluorine. This results in three signals, with coupling observed between them. The chemical shifts are highly sensitive to the electronic environment.[4][5]

-

¹³C NMR : The spectrum will show signals for the aromatic carbons and the isocyanate carbon. Carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants, which can sometimes complicate the spectrum.[6][7] The isocyanate carbon typically appears in the 120-135 ppm range.[8]

| Nucleus | Group | Predicted Chemical Shift (δ) Range (ppm) | Notes |

| ¹⁹F | F-ortho | -145 to -155 | Referenced to CFCl₃ |

| F-meta | -160 to -165 | Referenced to CFCl₃ | |

| F-para | -155 to -160 | Referenced to CFCl₃ | |

| ¹³C | C-N | ~125 | Complex splitting due to C-F coupling |

| C-F | 135 to 150 | Large ¹J(C,F) coupling constants | |

| N=C =O | 120 to 135 | Typically a sharp singlet |

Visualizations: Structure and Reactivity

Diagrams generated using Graphviz provide a clear visual representation of the molecule's structure and its fundamental chemical reactivity.

Experimental Protocols

The following sections describe generalized, standard procedures for the spectroscopic analysis of this compound.

-

Objective: To identify the isocyanate functional group and other structural features.

-

Methodology: A small sample of neat this compound liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, for attenuated total reflectance (ATR-FTIR), a drop of the sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is acquired over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio. A background spectrum of the clean, empty accessory is recorded prior to sample analysis and subtracted from the sample spectrum.

-

Objective: To elucidate the carbon and fluorine framework of the molecule.

-

Methodology:

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or acetone-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) for ¹³C or trichlorofluoromethane (B166822) (CFCl₃) for ¹⁹F, may be added if not using the solvent signal as an internal reference.

-

¹³C NMR Acquisition: The spectrum is acquired on a 300-500 MHz NMR spectrometer. A standard proton-decoupled pulse sequence is used to simplify the spectrum into singlets (though splitting from fluorine will remain). A sufficient number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2-5 seconds) are used to obtain good signal intensity, especially for the quaternary carbons.

-

¹⁹F NMR Acquisition: The ¹⁹F spectrum is acquired on the same instrument, tuning the probe to the fluorine frequency. As ¹⁹F is a highly sensitive nucleus, fewer scans are typically required compared to ¹³C NMR.

-

-

Objective: To determine the molecular weight and analyze fragmentation patterns to confirm the structure.

-

Methodology:

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., acetonitrile (B52724) or dichloromethane) is prepared.

-

Ionization: For a robust analysis, Electron Ionization (EI) is commonly used. The sample is introduced into the ion source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum. The peak with the highest m/z value corresponding to the intact molecule is the molecular ion ([M]⁺), which confirms the molecular weight.

-

References

- 1. researchgate.net [researchgate.net]

- 2. This compound 97 | 1591-95-3 [chemicalbook.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. reddit.com [reddit.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. wissen.science-and-fun.de [wissen.science-and-fun.de]

Pentafluorophenyl isocyanate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Pentafluorophenyl isocyanate is a highly reactive chemical compound valued in various scientific fields for its role as a versatile reagent. This technical guide provides an in-depth look at its core properties, including its molecular weight and chemical formula, and illustrates a key reaction pathway relevant to its application in chemical synthesis and bioconjugation.

Core Properties

This compound is an aryl isocyanate characterized by a pentafluorinated phenyl ring attached to an isocyanate functional group. This structure imparts unique reactivity, making it a valuable tool in organic synthesis. The key quantitative properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Weight | 209.07 g/mol |

| Chemical Formula | C₇F₅NO |

| Linear Formula | C₆F₅NCO |

Reaction with Primary Amines: A Fundamental Pathway

A primary application of this compound lies in its reaction with primary amines. This reaction proceeds via a nucleophilic addition mechanism, where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbon atom of the isocyanate group. The subsequent proton transfer results in the formation of a stable urea (B33335) derivative. This reaction is fundamental in processes such as the synthesis of complex organic molecules and the bioconjugation of proteins.

Below is a diagram illustrating the logical workflow of this reaction.

Experimental Protocol: General Procedure for Amine Acylation

The following is a generalized experimental protocol for the reaction of this compound with a primary amine. Researchers should adapt this protocol based on the specific reactants and desired scale.

Materials:

-

This compound

-

Primary amine of choice

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Inert gas atmosphere (e.g., nitrogen, argon)

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Dissolve the primary amine in the anhydrous aprotic solvent under an inert atmosphere.

-

Cool the solution in an ice bath to 0°C.

-

Slowly add a solution of this compound in the same solvent to the cooled amine solution with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for a specified period (typically 1-4 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, the reaction mixture can be quenched with the addition of water or a dilute aqueous acid.

-

The product is then isolated and purified using standard techniques such as extraction, chromatography, or recrystallization.

This technical guide provides foundational information for professionals working with this compound. Its unique properties and reactivity make it a valuable component in the toolkit of researchers and scientists in drug development and beyond.

The Ascendant Role of Fluorinated Isocyanates: A Technical Guide to Their Applications

A comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, properties, and diverse applications of fluorinated isocyanates in medicinal chemistry, materials science, and agricultural chemistry.

Introduction

Fluorinated isocyanates are a class of highly reactive organic compounds characterized by the presence of one or more fluorine atoms and an isocyanate (-N=C=O) functional group. The strong carbon-fluorine bond and the high electronegativity of fluorine impart unique physicochemical properties to these molecules, leading to their increasing utilization in various scientific and industrial fields. This technical guide provides an in-depth exploration of the applications of fluorinated isocyanates, with a focus on their pivotal role in the development of advanced pharmaceuticals, high-performance polymers, and modern agrochemicals. The content herein is tailored for researchers and professionals seeking to leverage the unique attributes of these versatile chemical building blocks.

Applications in Medicinal Chemistry

The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity, thereby improving their overall pharmacokinetic and pharmacodynamic profiles. Fluorinated isocyanates serve as critical intermediates in the synthesis of a variety of biologically active molecules, including enzyme inhibitors and urea-based therapeutics.

Covalent Inhibitors and Drug Intermediates

Fluorinated isocyanates are valuable reagents in the synthesis of targeted covalent inhibitors and other complex pharmaceutical agents. A prominent example is the use of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in the synthesis of Sorafenib (B1663141), a multi-kinase inhibitor used in the treatment of various cancers.[1][2]

Experimental Protocol: Synthesis of Sorafenib

This protocol outlines the synthesis of Sorafenib via the reaction of 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[3]

Materials:

-

4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide

-

4-chloro-3-(trifluoromethyl)phenyl isocyanate

-

Imidazole

Procedure:

-

To a solution of imidazole-1-carboxylic acid 4-chloro-3-(trifluoromethyl)-phenyl amide (12.5 g, 1.0 eq) in chlorobenzene (150 g) at 70-75°C, 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide (10 g) is added.

-

The mixture is kept under stirring at 70-75°C for 15 minutes until a precipitate forms.

-

The suspension is then cooled to 10°C.

-

The precipitate is filtered off, washed with chlorobenzene and water.

-

The resulting solid is dried at 60°C under vacuum overnight to yield Sorafenib as a colorless powder.

Characterization:

The final product can be characterized by 1H-NMR, elemental analysis, and mass spectrometry to confirm its identity and purity.[3]

Fluorinated Ureas with Anticancer Activity

The reaction of fluorinated isocyanates with amines yields fluorinated ureas, a class of compounds that has shown significant promise in anticancer drug discovery. For instance, N-(3,3,3-trifluoroethyl)-N'-substituted ureas have been synthesized and evaluated for their anticancer activity.[4]

Experimental Protocol: Synthesis of N-(3,3,3-trifluoroethyl)-N'-substituted Ureas

This protocol describes a general method for the synthesis of N-(3,3,3-trifluoroethyl)-N'-substituted ureas from 3,3,3-trifluoroethyl isocyanate and various primary amines.[5]

Materials:

-

3,3,3-trifluoroethyl isocyanate

-

Primary aliphatic or aromatic amine (e.g., aniline)

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

Dissolve the primary amine in the anhydrous solvent in a reaction flask.

-

Slowly add a stoichiometric amount of 3,3,3-trifluoroethyl isocyanate to the solution at room temperature with stirring.

-

Continue stirring the reaction mixture for a specified period (e.g., 2-4 hours) until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

The resulting solid urea (B33335) derivative can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization:

The synthesized ureas can be characterized by melting point, 1H NMR, 19F NMR, and elemental analysis.[5]

Table 1: Anticancer Activity of Selected N-(3,3,3-trifluoroethyl)-N'-substituted Ureas [5]

| Compound | Substituent (R) | Cancer Cell Line | Growth Inhibition (%) at 10⁻⁵ M |

| 10a | Phenyl | Leukemia (CCRF-CEM) | 35 |

| 10b | 4-Methylphenyl | Non-Small Cell Lung Cancer (HOP-92) | 42 |

| 10c | 4-Chlorophenyl | Renal Cancer (A498) | 51 |

Applications in Materials Science

Fluorinated isocyanates are fundamental building blocks for the synthesis of fluorinated polyurethanes (FPUs), a class of high-performance polymers with exceptional properties. The incorporation of fluorine into the polyurethane backbone leads to materials with low surface energy, high thermal stability, chemical resistance, and hydrophobicity.[6][7] These properties make FPUs suitable for a wide range of applications, including advanced coatings, textiles, and aerospace components.[8]

Experimental Protocol: Synthesis of Fluorinated Polyurethane (FPU)

This protocol outlines a two-step synthesis of a fluorinated polyurethane from a fluorinated diol, a diisocyanate, and a chain extender.[4]

Materials:

-

Fluorinated diol (e.g., a poly(tetrafluoroethylene) glycol)

-

Diisocyanate (e.g., isophorone (B1672270) diisocyanate - IPDI)

-

Chain extender (e.g., 1,4-butanediol)

-

Catalyst (e.g., dibutyltin (B87310) dilaurate - DBTDL)

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) - THF)

Procedure:

Step 1: Prepolymer Synthesis

-

In a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add the fluorinated diol and the diisocyanate in a specific molar ratio (e.g., 1:2).

-

Heat the mixture to a specific temperature (e.g., 80°C) under a nitrogen atmosphere with constant stirring.

-

Add a catalytic amount of DBTDL to the mixture.

-

Allow the reaction to proceed for a set time (e.g., 2-3 hours) to form the isocyanate-terminated prepolymer.

Step 2: Chain Extension

-

Cool the prepolymer to a lower temperature (e.g., 60°C).

-

Add the chain extender (1,4-butanediol) dropwise to the prepolymer solution with vigorous stirring.

-

Continue the reaction for an additional period (e.g., 1-2 hours) until the desired molecular weight is achieved.

-

The resulting FPU can be cast into films or used as a coating.

Characterization:

The synthesized FPU can be characterized by Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of urethane (B1682113) linkages, and its thermal and mechanical properties can be evaluated using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and tensile testing.[9]

Table 2: Properties of Fluorinated Polyurethanes (FPUs) [9][10]

| Property | Conventional Polyurethane | Fluorinated Polyurethane (FPU) |

| Water Contact Angle (°) | ~70-80 | >100 |

| Thermal Decomposition Temp. (T₅%, °C) | ~250-300 | >300 |

| Tensile Strength (MPa) | Variable | Can be tailored (e.g., up to 24.3 MPa) |

| Surface Energy (mN/m) | High | Low |

Applications in Agricultural Chemistry

Fluorinated compounds play a crucial role in modern agriculture as active ingredients in a wide range of pesticides, including herbicides and insecticides. The presence of fluorine can enhance the efficacy, selectivity, and environmental persistence of these agrochemicals. Fluorinated isocyanates are key intermediates in the synthesis of several commercially important pesticides.

Synthesis of Herbicides

The herbicide Fluometuron (B1672900), used for weed control in cotton crops, is synthesized from 3-(trifluoromethyl)phenyl isocyanate.[11][12]

Experimental Protocol: Synthesis of Fluometuron

This protocol describes the synthesis of Fluometuron via the reaction of 3-(trifluoromethyl)phenyl isocyanate with dimethylamine (B145610).[13]

Materials:

-

3-(Trifluoromethyl)phenyl isocyanate

-

Dimethylamine (gas or solution)

-

Inert organic solvent (e.g., toluene)

Procedure:

-

Dissolve 3-(trifluoromethyl)phenyl isocyanate in the inert organic solvent in a reaction vessel equipped with a stirrer and a gas inlet.

-

Bubble dimethylamine gas through the solution or add a solution of dimethylamine dropwise at a controlled temperature (e.g., 0-10°C).

-

Continue the reaction with stirring for a sufficient time to ensure complete conversion.

-

The product, Fluometuron, will precipitate from the solution.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization:

The identity and purity of the synthesized Fluometuron can be confirmed by melting point determination, NMR spectroscopy, and elemental analysis.[13]

Synthesis of Insecticides

The insecticide Diflubenzuron (B1670561), an insect growth regulator, is synthesized using a fluorinated isocyanate precursor. The synthesis involves the reaction of 4-chlorophenyl isocyanate with 2,6-difluorobenzamide (B103285).[14]

Experimental Protocol: Synthesis of Diflubenzuron

This protocol outlines the synthesis of Diflubenzuron.[15][16][17]

Materials:

-

2,6-Difluorobenzamide

-

Inert solvent (e.g., xylene)

Procedure:

Step 1: Synthesis of 4-Chlorophenyl isocyanate

-

In a reaction flask, dissolve triphosgene in the inert solvent and cool the solution to 0-5°C.

-

Slowly add a solution of 4-chloroaniline in the same solvent to the triphosgene solution while maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for a period to ensure complete reaction.

-

The resulting solution contains 4-chlorophenyl isocyanate.

Step 2: Synthesis of Diflubenzuron

-

In a separate reaction vessel, dissolve 2,6-difluorobenzamide in the inert solvent.

-

Add the previously prepared solution of 4-chlorophenyl isocyanate dropwise to the 2,6-difluorobenzamide solution at an elevated temperature.

-

After the addition, continue to heat the reaction mixture for a set time to complete the formation of Diflubenzuron.

-

Cool the reaction mixture to allow the product to crystallize.

-

Collect the solid Diflubenzuron by filtration, wash with a suitable solvent, and dry.

Characterization:

The final product can be identified and its purity assessed using techniques such as melting point, HPLC, and NMR spectroscopy.[16]

Conclusion

Fluorinated isocyanates are indispensable reagents in modern chemistry, enabling the synthesis of a diverse array of valuable compounds. Their application in medicinal chemistry has led to the development of potent anticancer drugs, while in materials science, they are crucial for creating high-performance fluorinated polyurethanes with exceptional properties. Furthermore, the agricultural sector benefits from fluorinated isocyanates through the synthesis of effective and selective herbicides and insecticides. The continued exploration of the reactivity and applications of fluorinated isocyanates holds significant promise for future innovations across these and other scientific disciplines. This guide serves as a foundational resource for researchers and professionals aiming to harness the unique potential of these powerful chemical tools.

References

- 1. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. WO2009111061A1 - Process for the preparation of sorafenib and salts thereof - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)-N'-substituted ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorinated polyurethane based on liquid fluorine elastomer (LFH) synthesis via two-step method: the critical value of thermal resistance and mechanic ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04509C [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Fluometuron - Wikipedia [en.wikipedia.org]

- 12. Fluometuron | C10H11F3N2O | CID 16562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. CN102603573B - Method for synthesizing raw fluometuron drug - Google Patents [patents.google.com]

- 14. Diflubenzuron (EHC 184, 1996) [inchem.org]

- 15. Method for synthesizing diflubenzuron by one-pot method - Eureka | Patsnap [eureka.patsnap.com]

- 16. Synthetic method of diflubenzuron impurities for quantitative and qualitative analysis - Eureka | Patsnap [eureka.patsnap.com]

- 17. CN102180813B - Method for preparing diflubenzuron serving as pesticide - Google Patents [patents.google.com]

Pentafluorophenyl Isocyanate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Pentafluorophenyl isocyanate (PFPI) is a highly reactive aromatic isocyanate that serves as a valuable reagent in organic synthesis, particularly in the preparation of pharmaceuticals and advanced materials. Its unique properties, stemming from the electron-withdrawing nature of the pentafluorophenyl group, render it an efficient reactant for forming stable carbamate (B1207046) and urea (B33335) linkages. However, this high reactivity also necessitates careful handling and storage to prevent degradation and ensure experimental reproducibility. This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound, supported by available data and proposed experimental protocols.

Core Principles of Stability

The stability of this compound is primarily influenced by its susceptibility to nucleophilic attack, particularly by water. The electron-deficient carbonyl carbon of the isocyanate group is highly electrophilic, making it reactive towards a wide range of nucleophiles.

Key Factors Influencing Stability:

-

Moisture: Water is the most significant factor affecting the stability of PFPI. The reaction with water leads to the formation of an unstable carbamic acid intermediate, which readily decarboxylates to form a primary amine. This amine can then react with another molecule of PFPI to form a stable, insoluble diarylurea. This process is autocatalytic and can lead to the rapid degradation of the isocyanate.

-

Temperature: Elevated temperatures can accelerate the rate of degradation reactions. While PFPI is a liquid at room temperature, its recommended storage at refrigerated conditions highlights the importance of minimizing thermal stress.

-

Light: While specific photostability data for PFPI is limited, many reactive organic compounds are susceptible to degradation upon exposure to UV light. It is, therefore, prudent to protect PFPI from light.

-

Incompatible Materials: PFPI is incompatible with strong oxidizing agents, alcohols, amines, and bases. Contact with these materials can lead to vigorous and potentially hazardous reactions.

Quantitative Stability Data

Quantitative stability data for this compound is not extensively available in the public domain. However, based on the known reactivity of isocyanates, a qualitative understanding of its stability profile can be established. The following table summarizes the key stability-related parameters for PFPI.

| Parameter | Value/Information | Source |

| Recommended Storage Temperature | 2-8°C | [1][2] |

| Moisture Sensitivity | Highly sensitive; store under inert gas. | [1] |

| Incompatible Materials | Strong oxidizing agents, water, alcohols, amines, bases. | [1] |

| Hazardous Decomposition Products | Upon combustion, may produce carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride. | [1] |

Recommended Storage and Handling Procedures

To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended.

Storage Conditions:

-

Temperature: Store in a tightly sealed container in a refrigerator at 2-8°C.

-

Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon to prevent exposure to moisture.

-

Container: Use glass bottles with secure, moisture-impermeable caps. For long-term storage, ampulization under inert gas is ideal. Studies have shown that fluorinated high-density polyethylene (B3416737) (HDPE) containers can be a source of perfluoroalkyl carboxylic acid (PFCA) leaching, so glass is the preferred container material.[3][4][5] While isocyanates can interact with stainless steel surfaces, for short-term handling, stainless steel is generally considered compatible.[6]

Handling Procedures:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.

-

Use dry glassware and syringes when handling the reagent.

-

After dispensing, blanket the container with an inert gas before resealing.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.

Experimental Protocols

Proposed Protocol for a Stability-Indicating HPLC Assay

A stability-indicating high-performance liquid chromatography (HPLC) method is essential for accurately assessing the purity of this compound and quantifying its degradation products over time. The following is a proposed protocol for the development and validation of such a method.

Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of this compound and its primary degradation product, 1,3-bis(pentafluorophenyl)urea (B1580748).

Materials:

-

This compound (high purity standard)

-

1,3-bis(pentafluorophenyl)urea (synthesis required or commercially sourced)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable modifier)

-

Forced degradation reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide.

Instrumentation:

-

HPLC system with a UV detector or a photodiode array (PDA) detector.

-

A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Chromatographic Conditions (to be optimized):

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 230 nm (or a wavelength determined by UV scan of PFPI and its degradation product).

-

Injection Volume: 10 µL.

Method Development and Validation:

-

Specificity/Forced Degradation Studies:

-

Subject solutions of PFPI to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation.

-

Analyze the stressed samples to ensure that the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using a PDA detector is recommended.

-

-

Linearity:

-

Prepare a series of standard solutions of PFPI and 1,3-bis(pentafluorophenyl)urea at different concentrations.

-

Inject each solution and plot the peak area against the concentration to determine the linearity and range.

-

-

Accuracy:

-

Perform recovery studies by spiking a placebo with known amounts of PFPI and its degradation product at different concentration levels.

-

-

Precision:

-